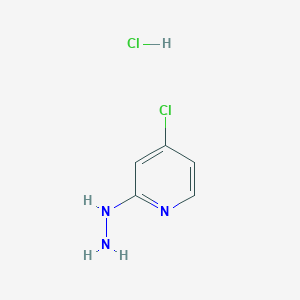
4-Chloro-2-hydrazinylpyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H7Cl2N3. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position and a hydrazine group at the 2-position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-hydrazinylpyridine hydrochloride typically involves the reaction of 4-chloropyridine with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-hydrazinylpyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the hydrazine group into other functional groups.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or other derivatives .
Scientific Research Applications
4-Chloro-2-hydrazinylpyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-hydrazinylpyridine hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-hydrazinopyridine: Similar in structure but with different positional isomerism.
4-Chloro-2-aminopyridine: Contains an amino group instead of a hydrazine group.
4-Chloro-2-methylpyridine: Contains a methyl group instead of a hydrazine group.
Uniqueness
4-Chloro-2-hydrazinylpyridine hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine and hydrazine groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C5H7Cl2N3 |
|---|---|
Molecular Weight |
180.03 g/mol |
IUPAC Name |
(4-chloropyridin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H6ClN3.ClH/c6-4-1-2-8-5(3-4)9-7;/h1-3H,7H2,(H,8,9);1H |
InChI Key |
WHZNRZYYPSVHCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Cl)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Benzo[b]thiophen-2-yl)aniline](/img/structure/B13681265.png)
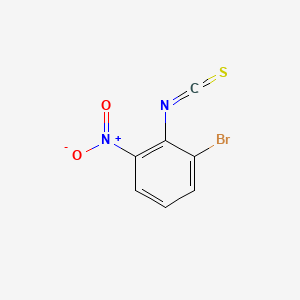

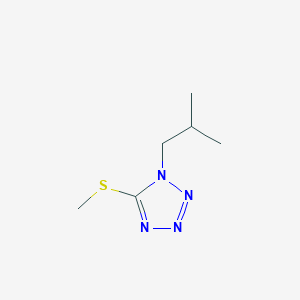
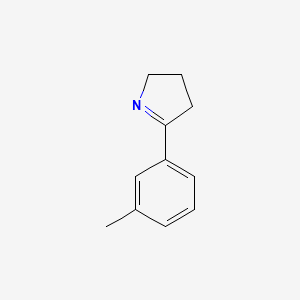
![3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone](/img/structure/B13681300.png)
![2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681307.png)
![Ethyl 5-Methyl-6-nitro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13681315.png)
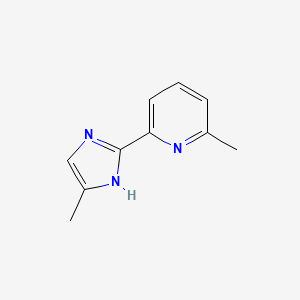

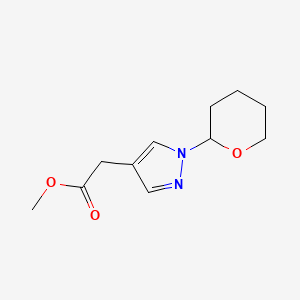

![7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13681345.png)

